Cyano-myracrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyano-myracrylamide, formally known as N-(cyanomethyl)-N-tetradecyl-2-propenamide, is a chemical compound with the molecular formula C19H34N2O and a molecular weight of 306.5 g/mol . This compound is primarily recognized for its role as an inhibitor of zinc finger DHHC domain-containing palmitoyltransferase 20 (zDHHC20)
Preparation Methods
The synthesis of cyano-myracrylamide involves the reaction of tetradecylamine with acrylonitrile under specific conditions . The reaction typically proceeds as follows:
Reactants: Tetradecylamine and acrylonitrile.
Conditions: The reaction is carried out in the presence of a suitable solvent, such as ethanol or dimethylformamide (DMF), at elevated temperatures.
Industrial production methods for this compound are not extensively documented, but the laboratory synthesis provides a foundational approach that can be scaled up with appropriate modifications.
Chemical Reactions Analysis
Cyano-myracrylamide undergoes various chemical reactions, including:
Substitution Reactions: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of amines, carboxylic acids, and ketones.
Radical Reactions: The cyano group acts as a radical acceptor in radical cascade reactions, facilitating the synthesis of complex organic molecules.
Oxidation and Reduction:
Common reagents used in these reactions include strong nucleophiles, radical initiators, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents employed.
Scientific Research Applications
Cyano-myracrylamide has diverse applications in scientific research:
Biochemistry: It is used as an inhibitor of zDHHC20, a protein acyltransferase involved in protein S-acylation.
Medicinal Chemistry: The compound’s ability to inhibit specific enzymes makes it a valuable tool in drug discovery and development, particularly in targeting diseases associated with dysregulated protein acylation.
Industrial Applications:
Mechanism of Action
Cyano-myracrylamide exerts its effects by inhibiting the activity of zDHHC20, a member of the DHHC family of protein acyltransferases . The compound binds to the active site of zDHHC20, preventing the enzyme from catalyzing the S-acylation of target proteins . This inhibition disrupts cellular signaling pathways regulated by protein S-acylation, leading to altered cellular functions and potential therapeutic effects .
Comparison with Similar Compounds
Cyano-myracrylamide is often compared with other DHHC inhibitors, such as 2-bromopalmitate . While both compounds inhibit DHHC enzymes, this compound offers several advantages:
Selectivity: This compound selectively inhibits zDHHC20 over other acyl-protein thioesterases, reducing off-target effects.
Similar compounds include:
Biological Activity
Cyano-myracrylamide (CMA) is an acrylamide-based compound that has emerged as a significant inhibitor of protein S-acylation, particularly targeting the zinc finger DHHC domain-containing palmitoyltransferases (DHHC-PATs). This article delves into the biological activity of CMA, presenting its mechanism of action, efficacy in various biological contexts, and implications for therapeutic applications.
CMA acts primarily as an inhibitor of the DHHC family of proteins, which are crucial in the post-translational modification known as S-acylation. This modification involves the addition of fatty acid chains to cysteine residues on proteins, influencing their localization and function. CMA's structure includes an acrylamide warhead that allows it to covalently modify DHHC enzymes, thereby inhibiting their activity.
- IC50 Values : CMA exhibits an IC50 value of approximately 1.35 μM against zDHHC20 in cell-free assays, demonstrating its potency compared to traditional inhibitors like 2-bromopalmitate (2BP) .
Efficacy in Live Cells
Research indicates that CMA effectively inhibits S-acylation in live cells. In studies utilizing metabolic labeling with 17-octadecynoic acid, CMA treatment resulted in a dose-dependent decrease in global S-acylation levels . Furthermore, acyl-biotin exchange assays confirmed the global inhibition of S-acylation by CMA.
Table 1: Comparative Efficacy of CMA and 2BP
Compound | Target | IC50 (μM) | Toxicity Level |
---|---|---|---|
This compound (CMA) | zDHHC20 | 1.35 ± 0.26 | Low |
2-Bromopalmitate (2BP) | zDHHC Family | ~6.75 | High |
Cellular Effects and Case Studies
CMA's inhibition of S-acylation has been linked to various cellular processes:
- EGFR Signaling : CMA modulates epidermal growth factor receptor (EGFR)-mediated signaling pathways, potentially impacting cell proliferation and survival .
- Lipid Uptake : Studies have shown that CMA affects CD36-mediated lipid uptake and droplet formation in cells, indicating its role in metabolic regulation .
- Viral Infections : Notably, CMA has been identified as a potential therapeutic agent against SARS-CoV-2 by inhibiting zDHHC9-mediated S-acylation of the viral spike protein, thereby reducing viral infectivity .
Research Findings
Recent studies have highlighted the versatility and effectiveness of CMA across different biological contexts:
- Neuronal Plasticity : In neuronal cultures, CMA has been shown to influence synaptic protein palmitoylation, which is critical for synaptic plasticity and memory formation .
- Inflammatory Responses : Research indicates that CMA can modulate inflammatory responses by inhibiting palmitoylation of gasdermin D, a protein involved in pyroptosis and cytokine release .
Properties
Molecular Formula |
C19H34N2O |
---|---|
Molecular Weight |
306.5 g/mol |
IUPAC Name |
N-(cyanomethyl)-N-tetradecylprop-2-enamide |
InChI |
InChI=1S/C19H34N2O/c1-3-5-6-7-8-9-10-11-12-13-14-15-17-21(18-16-20)19(22)4-2/h4H,2-3,5-15,17-18H2,1H3 |
InChI Key |
RIIUZCPEMOKUSJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCN(CC#N)C(=O)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.